Cas no 2092613-57-3 (3-Bromo-5-fluoro-2-iodobenzoic acid)

3-Bromo-5-fluoro-2-iodobenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-fluoro-2-iodobenzoic acid
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- インチ: 1S/C7H3BrFIO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12)
- InChIKey: FUYSSRBYJNKLGT-UHFFFAOYSA-N
- SMILES: C(C1C=C(F)C=C(Br)C=1I)(=O)O
3-Bromo-5-fluoro-2-iodobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022JXE-250mg |
3-Bromo-5-fluoro-2-iodobenzoic acid |
2092613-57-3 | 95% | 250mg |
$864.00 | 2025-02-17 |
3-Bromo-5-fluoro-2-iodobenzoic acid 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
3-Bromo-5-fluoro-2-iodobenzoic acidに関する追加情報
Recent Advances in the Application of 3-Bromo-5-fluoro-2-iodobenzoic Acid (CAS: 2092613-57-3) in Chemical Biology and Pharmaceutical Research
3-Bromo-5-fluoro-2-iodobenzoic acid (CAS: 2092613-57-3) is a halogenated benzoic acid derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have explored its utility in medicinal chemistry, with a focus on its role in facilitating cross-coupling reactions and its potential as a scaffold for novel bioactive compounds.
One of the key advantages of 3-Bromo-5-fluoro-2-iodobenzoic acid is its ability to undergo selective functionalization at multiple sites, making it an attractive intermediate for the synthesis of diverse chemical libraries. Researchers have leveraged its halogen-rich structure to develop efficient synthetic routes for compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors, highlighting its relevance in the treatment of B-cell malignancies.
In addition to its synthetic utility, 3-Bromo-5-fluoro-2-iodobenzoic acid has been investigated for its direct biological activity. Preliminary studies suggest that it may exhibit moderate inhibitory effects on certain enzymatic targets, though further optimization is required to enhance its potency and selectivity. Its fluorinated and iodinated moieties are particularly noteworthy, as they can influence the pharmacokinetic properties of derived compounds, such as metabolic stability and membrane permeability.
The compound's role in radiopharmaceutical development has also been explored, with researchers utilizing its iodine atom for radioisotope labeling. This application is critical for the development of imaging agents used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). A recent preprint on bioRxiv detailed its incorporation into a novel PET tracer for detecting tumor-associated inflammation, showcasing its potential in diagnostic medicine.
Despite these promising developments, challenges remain in the large-scale production and purification of 3-Bromo-5-fluoro-2-iodobenzoic acid, as well as in optimizing its reactivity for specific synthetic applications. Future research directions may include the development of greener synthetic methodologies and the exploration of its derivatives in broader therapeutic areas. Overall, this compound represents a valuable tool for advancing chemical biology and drug discovery efforts, with ongoing studies likely to uncover additional applications in the coming years.
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